N-[4-(aminomethyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(aminomethyl)phenyl]butanamide, commonly known as Pregabalin, is a medication used to treat epilepsy, neuropathic pain, and anxiety disorders. It was first approved for medical use in the United States in 2004. Pregabalin belongs to the class of drugs known as gabapentinoids, which are analogs of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain.
Scientific Research Applications
Tyrosinase and Melanin Inhibitors
- Research Context : Synthesis and evaluation of various derivatives of N-[4-(aminomethyl)phenyl]butanamide as inhibitors of tyrosinase and melanin, with potential applications in depigmentation.
- Findings : Some derivatives exhibited significant inhibitory potential, with minimal cytotoxicity, suggesting their potential in depigmentation drug formulation with minimal side effects (Raza et al., 2019).
Dipeptidyl Peptidase IV Inhibitors
- Research Context : Investigation of N-[4-(aminomethyl)phenyl]butanamide derivatives as dipeptidyl peptidase IV (DPP-4) inhibitors.
- Findings : Certain derivatives showed potent DPP-4 inhibitory activity and reduced blood glucose excursion, suggesting a potential role in diabetes treatment (Nitta et al., 2012).
Lipoxygenase Inhibitors
- Research Context : Synthesis of N-[4-(aminomethyl)phenyl]butanamide derivatives as lipoxygenase inhibitors.
- Findings : The synthesized compounds displayed moderately good activities relative to a standard, indicating potential therapeutic applications (Aziz‐ur‐Rehman et al., 2016).
Urease Inhibitors
- Research Context : Synthesis of novel indole-based oxadiazole scaffolds with N-[4-(aminomethyl)phenyl]butanamides as urease inhibitors.
- Findings : The compounds were found to be potent urease inhibitors with minimal cytotoxicity, suggesting their potential as therapeutic agents in drug design programs (Nazir et al., 2018).
Enantioselective Synthesis
- Research Context : Efficient chiral synthesis of the R-enantiomer of N-[4-(aminomethyl)phenyl]butanamide.
- Findings : High enantioselectivity was achieved using an efficient, practical synthetic strategy, indicating potential for specific therapeutic applications (Wang & Tang, 2009).
CCR5 Antagonists
- Research Context : Identification of N-[4-(aminomethyl)phenyl]butanamide derivatives as potent CCR5 antagonists.
- Findings : Certain derivatives showed high potency in antagonizing the CCR5 receptor, suggesting potential in treating conditions like HIV (Zhang et al., 2010).
properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-3-11(14)13-10-6-4-9(8-12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCHTXFKGHYLIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(aminomethyl)phenyl]butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.